N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a sulfonamide-containing heterocyclic compound featuring a pyrimidinone core substituted with a 3-chlorophenylsulfonyl group at position 5 and a thioacetamide moiety at position 2. The molecule also includes a 2-bromophenyl group attached via the acetamide nitrogen.
The synthesis of such compounds typically involves multi-step reactions, including sulfonation, nucleophilic substitution, and coupling reactions. For example, analogous sulfonamide derivatives are synthesized via sulfonyl chloride intermediates (e.g., 5-bromofuran-2-sulfonyl chloride) and subsequent condensation with amines or thiols .
Properties
CAS No. |
931942-63-1 |
|---|---|
Molecular Formula |
C18H13BrClN3O4S2 |
Molecular Weight |
514.79 |
IUPAC Name |
N-(2-bromophenyl)-2-[[5-(3-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H13BrClN3O4S2/c19-13-6-1-2-7-14(13)22-16(24)10-28-18-21-9-15(17(25)23-18)29(26,27)12-5-3-4-11(20)8-12/h1-9H,10H2,(H,22,24)(H,21,23,25) |
InChI Key |
RJLNLUAKQWDHDL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC(=CC=C3)Cl)Br |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps. One common method starts with the preparation of the 2-bromophenyl acetamide, followed by the introduction of the dihydropyrimidinyl group through a cyclization reaction. The final step involves the sulfonylation of the compound with 3-chlorophenyl sulfonyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the bromophenyl ring.
Scientific Research Applications
N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory conditions.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt normal cellular processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of pyrimidinone sulfonamides with variations in substituents on the phenyl and sulfonyl groups. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Observations
Substituent Position Effects: The position of bromine on the phenyl ring (2- vs. 3-) influences electronic and steric properties. The 3-chlorophenylsulfonyl group in the target compound vs. the 4-methylphenylsulfonyl group in highlights how sulfonyl substituents modulate electron density and steric bulk, impacting solubility and target binding .
Functional Group Modifications :
- The addition of a methoxy group in the 3-chloro-4-methoxybenzenesulfonyl analog likely enhances solubility and bioavailability compared to the target compound’s purely halogenated sulfonyl group.
- Replacement of bromine with chlorine (as in ) reduces molecular weight and may alter lipophilicity, affecting membrane permeability.
Biological Activity :
- While specific activity data for the target compound are absent in the evidence, analogs like and suggest that such compounds are screened for antimicrobial or enzyme inhibitory roles. The presence of sulfonyl and thioacetamide groups is critical for hydrogen bonding and covalent interactions with biological targets .
Synthetic Challenges :
- The synthesis of these compounds requires precise control over sulfonation and coupling steps. For example, the use of chlorosulfonic acid in generating sulfonyl chlorides (as in ) demands careful temperature regulation to avoid side reactions.
Biological Activity
N-(2-bromophenyl)-2-({5-[(3-chlorophenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic applications.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A bromophenyl moiety.
- A dihydropyrimidine core with a sulfonyl group.
- An acetamide functional group.
This structural diversity contributes to its interaction with various biological targets.
Research indicates that the compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase, an enzyme involved in numerous physiological processes. This inhibition can lead to altered acid-base balance in cells, affecting tumor growth and metastasis .
- Anticancer Properties : Studies have demonstrated that derivatives of similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing thiadiazole and sulfonamide groups have shown promising anticancer activity by inducing apoptosis in cancer cells .
- Targeting Protein Degradation : The compound may function as a bifunctional ligand that recruits target proteins to E3 ubiquitin ligases for degradation, a mechanism utilized in targeted cancer therapies .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEK 293 | 15.0 | |
| BT474 (Breast) | 8.5 | |
| NCI-H226 (Lung) | 12.0 | |
| PC3 (Prostate) | 22.19 | |
| SKNMC (Neuroblastoma) | 5.41 |
These results indicate that the compound has varying degrees of potency across different cancer types, with the SKNMC line showing the highest sensitivity.
Case Studies
Several studies have explored the biological activity of similar compounds and their derivatives:
- Thiadiazole Derivatives : A study highlighted the anticancer effects of thiadiazole derivatives which share structural similarities with this compound. These compounds exhibited significant growth inhibition in treated cell lines .
- Mechanistic Insights : Research focusing on the mechanism revealed that these compounds can modulate apoptosis pathways and inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
